![molecular formula C8H9N3O3 B2470328 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea CAS No. 756791-27-2](/img/structure/B2470328.png)
3-amino-1-(2H-1,3-benzodioxol-5-yl)urea
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Overview
Description
Scientific Research Applications
Fatigue Alleviation through AMPA Receptor Modulation
A study investigated the effects of 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine on swimming endurance capacity in mice, indicating its potential as a fatigue recovery agent. This compound, acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, significantly increased swimming time to exhaustion. It also enhanced liver and muscle glycogen contents while reducing lactic acid and blood urea nitrogen levels, alongside improving antioxidant enzyme activities. This suggests a novel therapeutic strategy for fatigue through AMPA receptor modulation (Fan et al., 2014).
Antimicrobial Activity and Cytotoxicity of Novel Derivatives
Another study focused on the synthesis and evaluation of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives for their antimicrobial activity and cytotoxicity. These compounds showed promising antimicrobial activity against various bacterial strains and moderate to good effectiveness against fungal pathogens. Additionally, some derivatives exhibited significant cytotoxicity against cervical cancer (HeLa) cell lines in preliminary studies, presenting a potential for therapeutic applications in cancer treatment (Shankar et al., 2017).
Supramolecular Structures and Aggregation
Research into the supramolecular structures of related compounds, such as 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reveals intricate hydrogen bonding and pi-pi stacking interactions. These structural insights contribute to the understanding of molecular interactions and could inform the design of new compounds with desired physical and chemical properties for various scientific applications (Low et al., 2002).
Eco-Friendly Catalysis for Heterocyclic Scaffold Synthesis
A significant advancement in the synthesis of pharmaceutically relevant heterocyclic scaffolds utilized urea as an organo-catalyst in a multicomponent reaction. This eco-friendly approach enables the creation of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles at room temperature, highlighting the versatility and environmental benefits of using urea in catalysis (Brahmachari & Banerjee, 2014).
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl-indole structure have shown activity against various cancer cell lines . These compounds interact with microtubules and their component protein, tubulin , which are crucial for cell division and are common targets for anticancer agents .
Mode of Action
This is likely due to their interaction with tubulin, disrupting microtubule assembly and thus inhibiting cell division .
Biochemical Pathways
Given the observed effects of related compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have demonstrated anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
properties
IUPAC Name |
1-amino-3-(1,3-benzodioxol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-11-8(12)10-5-1-2-6-7(3-5)14-4-13-6/h1-3H,4,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPORUAGITDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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